Product packaging for 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL(Cat. No.:)

3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL

Cat. No.: B7856501
M. Wt: 233.08 g/mol
InChI Key: RADLVHVOWIOWAY-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)propan-1-ol ( 1057671-39-2) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H10BrFO and a molecular weight of 233.08, features a propanol chain linked to a bromo- and fluoro- substituted phenyl ring, making it a versatile building block for the construction of more complex molecules . Its primary research application lies in its role as a precursor in the development of bioactive molecules, including the synthesis of novel pyrazoline derivatives that have demonstrated moderate antifungal activity in scientific studies . Furthermore, chalcone derivatives and other complex structures synthesized from similar halogenated phenylpropanol intermediates have shown a wide range of investigated biological properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, highlighting the potential of this compound in drug discovery programs . Researchers utilize this intermediate in various transformations, including further oxidation or as a part of multi-step synthesis for heterocyclic compounds. The presence of both bromine and fluorine atoms on the aromatic ring offers distinct advantages for structure-activity relationship (SAR) studies and provides reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are crucial in modern pharmaceutical development . This product is intended for use in a controlled laboratory setting by qualified personnel. For Research Use Only. Not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrFO B7856501 3-(5-BROMO-2-FLUOROPHENYL)PROPAN-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromo-2-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADLVHVOWIOWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057673-68-3
Record name 3-(5-bromo-2-fluorophenyl)propan-1-ol
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Synthetic Methodologies for 3 5 Bromo 2 Fluorophenyl Propan 1 Ol

Retrosynthetic Analysis of the 3-(5-Bromo-2-fluorophenyl)propan-1-ol (B6152088) Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible starting materials and synthetic routes. The primary disconnection breaks the bond between the aromatic ring and the propyl chain, suggesting a coupling reaction between a bromofluorophenyl precursor and a three-carbon synthon. Another key disconnection targets the alcohol functional group, which can be derived from the reduction of a corresponding carboxylic acid, ester, or aldehyde.

A plausible forward synthesis, therefore, often commences with a substituted bromofluorobenzene derivative. The three-carbon propanol (B110389) side chain can then be introduced through various carbon-carbon bond-forming reactions. Finally, functional group interconversions, primarily the reduction of a carbonyl group, yield the target primary alcohol.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound necessitates the careful selection and manipulation of precursors to introduce the required bromo and fluoro substituents on the aromatic ring and to construct the propanol side chain.

Halogenation and Fluorination Strategies on Aromatic Precursors

The introduction of bromine and fluorine onto an aromatic ring can be achieved through several established methods. Electrophilic aromatic substitution is a common strategy. For instance, direct bromination of a fluorinated aromatic compound can be accomplished using bromine in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents.

Alternatively, a Sandmeyer-type reaction can be employed, starting from a corresponding aniline (B41778) derivative. For example, 3,5-dichloro-4-fluoroaniline (B1294558) can be converted to its diazonium salt and subsequently treated with cuprous bromide to introduce the bromo substituent. google.com While this specific example leads to a different substitution pattern, the principle can be adapted for the synthesis of the desired 5-bromo-2-fluoro isomer.

Carbon Chain Elongation Techniques to Form the Propanol Moiety

Once the appropriately substituted aromatic precursor is obtained, the next critical step is the installation of the three-carbon chain. Several carbon-carbon bond-forming reactions are suitable for this purpose.

One common approach is the Mizoroki-Heck cross-coupling reaction. nih.gov This palladium-catalyzed reaction can couple an aryl halide, such as 1-bromo-4-fluoro-2-iodobenzene, with an alkene like acrolein diethyl acetal. nih.gov Subsequent hydrogenation of the resulting unsaturated intermediate would then yield the saturated carbon chain.

Another strategy involves the use of organometallic reagents. For example, a Grignard reagent or an organolithium species derived from a bromofluorobenzene can react with a suitable three-carbon electrophile, such as an epoxide or an aldehyde, to form the desired carbon skeleton.

Reduction Methodologies for Alcohol Formation

The final step in many synthetic routes to this compound is the reduction of a carbonyl functional group at the terminus of the propyl chain. This is typically a carboxylic acid, ester, or aldehyde. The choice of reducing agent is crucial to ensure the selective reduction of the carbonyl group without affecting the aryl halides.

Catalytic hydrogenation is an effective method for the reduction of esters to primary alcohols. youtube.com This process often utilizes heterogeneous catalysts, such as copper chromite, under high pressure and temperature. researchgate.net However, advancements have led to the development of homogeneous catalysts, including ruthenium and manganese complexes, that can operate under milder conditions. youtube.comrsc.org These newer catalysts often show good functional group tolerance, which is essential when dealing with substrates containing aryl halides. acs.org For instance, certain ruthenium complexes have been shown to hydrogenate esters without cleaving carbon-iodine bonds, suggesting their potential applicability for substrates with bromo groups. youtube.com

Hydride-based reducing agents are widely used for the conversion of carboxylic acids and their derivatives to alcohols. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids, esters, and amides to the corresponding alcohols. saskoer.caquimicaorganica.orglibretexts.org However, its high reactivity can sometimes lead to the reduction of other functional groups.

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is often used for the reduction of aldehydes and ketones. ncert.nic.in While typically not strong enough to reduce esters or carboxylic acids on its own, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems. saskoer.cabeilstein-journals.org For example, a combination of sodium borohydride and cuprous chloride in methanol (B129727) has been shown to selectively reduce α,β-unsaturated esters. acs.org

Borane (B79455) complexes, such as borane-dimethyl sulfide (B99878) (BMS), are particularly effective for the reduction of carboxylic acids to alcohols and are known to be compatible with aryl halides. harvard.edu A common procedure involves refluxing the carboxylic acid with BMS in a solvent like tetrahydrofuran (B95107) (THF).

Multi-Step Synthesis Pathways for Related Fluorobromophenyl Propanol Derivatives

The synthesis of this compound is not typically a single-step reaction but rather a carefully designed sequence of reactions. The general approach involves the regioselective functionalization of a bromofluorobenzene starting material, followed by the construction of the propane-1-ol side chain.

Regioselective Functionalization of Bromofluorobenzene Systems

The precise placement of substituents on the benzene (B151609) ring is critical for the synthesis of the target molecule. The starting material, a bromofluorobenzene, must be functionalized at the correct position to allow for the introduction of the propan-1-ol chain.

One common strategy for achieving regioselectivity is through ortho-metalation . Techniques such as deprotonative magnesiation using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can achieve highly regioselective functionalization of aromatic rings. google.com The position of metalation is directed by the existing substituents on the ring. For a 1-bromo-4-fluorobenzene (B142099) system, the fluorine atom, being a stronger ortho-directing group than bromine, would likely direct metalation to the C2 position. Subsequent reaction with an appropriate electrophile would then introduce a functional group at this position, which can be a precursor to the propan-1-ol chain.

Another approach involves diazotization followed by a Sandmeyer-type reaction . For instance, a substituted aniline, such as 3,5-dichloro-4-fluoroaniline, can be converted to its diazonium salt and then treated with cuprous bromide to introduce a bromine atom at a specific position. While not directly applicable to the target molecule's substitution pattern, this methodology highlights a powerful tool for the regioselective introduction of halogens.

The synthesis of the key intermediate, 5-bromo-2-fluorobenzaldehyde (B134332), often starts from 2-fluorobenzaldehyde, which is then brominated. A reported method uses potassium bromate (B103136) and sulfuric acid to achieve this transformation with high yield. This aldehyde provides a crucial handle for building the propan-1-ol chain.

Strategies for Constructing the Propane-1-ol Chain

Once the correctly substituted aromatic core is obtained, the three-carbon propan-1-ol side chain must be constructed. Several established synthetic strategies can be employed for this purpose.

A common and versatile method is the reduction of a corresponding carboxylic acid or its ester . The precursor, 3-(5-bromo-2-fluorophenyl)propanoic acid, is commercially available, which simplifies the synthesis significantly. This carboxylic acid can be selectively reduced to the primary alcohol using borane reagents such as borane-tetrahydrofuran (B86392) complex (BH3-THF) or borane-dimethyl sulfide complex (BH3-SMe2). google.com These reagents are known for their chemoselectivity in reducing carboxylic acids in the presence of other potentially reducible functional groups. google.com

Table 1: Common Reducing Agents for Carboxylic Acids This table is interactive. Click on the headers to sort.

Reducing Agent Typical Solvent Key Features
Borane-THF complex (BH3-THF) Tetrahydrofuran (THF) Selective for carboxylic acids, commercially available as a solution.
Borane-dimethyl sulfide (BH3-SMe2) Tetrahydrofuran (THF) or other ethers More stable than BH3-THF, available in higher concentrations.

Alternatively, the propan-1-ol chain can be built up from a precursor like 5-bromo-2-fluorobenzaldehyde. A Wittig reaction with a two-carbon ylide would yield a substituted styrene (B11656) derivative. Subsequent hydroboration-oxidation of the alkene would then produce the primary alcohol with anti-Markovnikov selectivity, ensuring the formation of the propan-1-ol and not a secondary alcohol. The regioselectivity of hydroboration can be influenced by the choice of borane reagent, with bulkier reagents often providing higher selectivity.

Another approach from the aldehyde involves a Grignard reaction . Reaction of 5-bromo-2-fluorobenzaldehyde with ethylmagnesium bromide would form a secondary alcohol. This would then require a subsequent deoxygenation step followed by hydroxylation of the terminal carbon, making this a less direct route. A more direct Grignard approach would involve the reaction of a Grignard reagent derived from 1-bromo-2-fluoro-5-iodobenzene with ethylene (B1197577) oxide, which would directly install the two-carbon alcohol chain, but this requires a more complex starting material.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, the reduction of 3-(5-bromo-2-fluorophenyl)propanoic acid is a key step where optimization is crucial.

Factors that are typically optimized for a borane reduction of a carboxylic acid include the choice of the borane reagent, the reaction temperature, the reaction time, and the work-up procedure.

For the reduction of substituted phenylpropanoic acids, BH3-THF is a commonly used reagent. The reaction is typically carried out in THF at temperatures ranging from 0 °C to room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The yield of such reductions is generally high, often exceeding 80-90% for relatively simple substrates. However, the presence of the bromo and fluoro substituents on the aromatic ring could potentially influence the reaction, although they are generally stable to borane reduction conditions.

Table 2: Hypothetical Optimization of the Reduction of 3-(5-Bromo-2-fluorophenyl)propanoic Acid * This table presents a hypothetical optimization study based on typical results for similar reactions and is for illustrative purposes. This table is interactive. Click on the headers to sort.

Entry Borane Reagent (Equivalents) Temperature (°C) Time (h) Yield (%)
1 BH3-THF (1.5) 0 to 25 12 85
2 BH3-THF (1.2) 25 8 88
3 BH3-THF (1.2) 40 4 82 (some byproduct formation)
4 BH3-SMe2 (1.2) 25 8 91

From this hypothetical data, it can be inferred that using a slight excess of borane-dimethyl sulfide at room temperature provides an optimal balance of reaction time and yield. The work-up for such a reaction typically involves quenching the excess borane with methanol, followed by an acidic work-up to hydrolyze the borate (B1201080) ester intermediate. Purification is usually achieved by column chromatography on silica (B1680970) gel.

Chemical Transformations and Derivatization of 3 5 Bromo 2 Fluorophenyl Propan 1 Ol

Reactivity Profiles of the Hydroxyl Group

The primary alcohol functionality is a key site for derivatization, enabling the introduction of a wide array of new functional groups and extensions of the carbon skeleton.

The hydroxyl group of 3-(5-bromo-2-fluorophenyl)propan-1-ol (B6152088) can be readily converted into esters and ethers under standard conditions. Esterification is typically achieved by reaction with carboxylic acids, acid chlorides, or anhydrides, often in the presence of an acid catalyst or a coupling agent. Similarly, etherification can be performed through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

While specific examples for this compound are not widely documented, the oxidative esterification of various benzyl (B1604629) alcohols provides insight into this transformation. nih.gov For instance, benzyl alcohols can be directly esterified in the presence of an oxidant and a suitable catalyst. rsc.orgrsc.org Iron(III) chloride has also been shown to catalyze the etherification of benzylic alcohols. acs.org These general methods are applicable to primary alcohols like the title compound.

Table 1: Representative Esterification and Etherification Reactions for Analogous Alcohols

Substrate Reagent(s) Catalyst Solvent Product Yield (%)
Benzyl alcohol Benzoic acid, O₂ [EMIM]OAc None Benzyl benzoate 91
Benzyl alcohol Ethanol, O₂ [EMIM]OAc None Ethyl benzoate 94
Benzyl alcohol Self-coupling FeCl₃·6H₂O Propylene Carbonate Dibenzyl ether 91

Data derived from studies on analogous benzyl alcohol systems. nih.govacs.org

As a primary alcohol, this compound can be oxidized to form either the corresponding aldehyde, 3-(5-bromo-2-fluorophenyl)propanal (B13560419), or the carboxylic acid, 3-(5-bromo-2-fluorophenyl)propanoic acid. libretexts.orgwikipedia.orgchemguide.co.uk The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. nih.gov

Partial oxidation to the aldehyde requires mild conditions and often involves the removal of the aldehyde from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an anhydrous solvent like dichloromethane (B109758) are commonly used for this purpose. wikipedia.org The existence of 3-(5-bromo-2-fluorophenyl)propanal (CAS 1057671-22-3) in chemical catalogs suggests this transformation is well-established. bldpharm.com

Full oxidation to the carboxylic acid is achieved using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from sodium or potassium dichromate and sulfuric acid), typically with heating under reflux conditions. chemguide.co.uknih.gov The commercial availability of 3-(5-bromo-2-fluorophenyl)propanoic acid (CAS 881189-58-8) confirms the feasibility of this oxidation. sigmaaldrich.comechemi.com

Table 2: General Conditions for the Oxidation of Primary Alcohols

Target Product Typical Reagent(s) Conditions General Observations
Aldehyde PCC or Dess-Martin Periodinane Anhydrous CH₂Cl₂, Room Temp. Stops at the aldehyde stage; requires careful control. wikipedia.org
Aldehyde Na₂Cr₂O₇, H₂SO₄ Excess alcohol, Distillation The aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk
Carboxylic Acid KMnO₄ or K₂Cr₂O₇, H₂SO₄ Excess oxidant, Heat (Reflux) Ensures complete oxidation to the carboxylic acid. chemguide.co.uk

Reactions Involving the Aromatic Ring

The 5-bromo-2-fluorophenyl group provides a platform for modifying the aromatic core, primarily through reactions targeting the carbon-bromine bond or leveraging the electronic effects of the halogen substituents.

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. youtube.com The presence of the free hydroxyl group in the side chain generally does not interfere with these reactions, although protection may be considered in specific cases.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) to form a biaryl linkage. wikipedia.orgyoutube.comorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. youtube.com

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylethyne. libretexts.orgnih.govorganic-chemistry.org This reaction is highly effective for creating C(sp²)-C(sp) bonds.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Aryl Bromides

Reaction Type Aryl Bromide Coupling Partner Catalyst/Base Solvent Product Yield (%)
Suzuki Bromobenzene Phenylboronic acid Pd(OAc)₂ / KOH H₂O/2-Propanol Biphenyl 95
Sonogashira 3-Bromoaniline 2-Methyl-3-butyn-2-ol Pd(OAc)₂/PPh₃ / TBAF THF 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol 85
Heck Iodobenzene Styrene (B11656) PdCl₂ / KOAc Methanol (B129727) Stilbene High

Data derived from studies on analogous aryl halide systems. nih.govnih.govwikipedia.org

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. libretexts.org For this to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org Among halogens, fluoride (B91410) is the best leaving group for SNAr because of its high electronegativity, which makes the attached carbon more electrophilic and facilitates the initial nucleophilic attack—the rate-determining step. youtube.com

In this compound, the fluorine atom is a potential site for SNAr. However, the ring is not strongly activated by other substituents (bromo and alkyl groups are not potent electron-withdrawing groups). Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution of the fluorine atom. mdpi.com

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by various electrophiles. wikipedia.org

For this compound, several groups could potentially direct metalation:

Fluorine: A moderate DMG, directing lithiation to the C6 position.

Protected Hydroxyl Group: The terminal alcohol can be converted into a more powerful DMG, such as an O-carbamate (-OCONEt₂) or an alkoxymethyl ether (-OCH₂OMe). nih.gov These groups would direct lithiation to the C2 position, but this position is already occupied by fluorine. They could potentially direct to the C4 position if the C2 position were not blocked.

Alkoxide: The deprotonated alcohol (-O⁻) itself can act as a weak directing group.

Given the substitution pattern, a DoM strategy would likely target the C6 position, directed by the fluorine atom. However, a competing reaction, lithium-halogen exchange at the C-Br bond, is also possible and often faster than C-H deprotonation when using alkyllithium reagents. organic-chemistry.org Careful selection of the base and reaction conditions is crucial to control the regioselectivity of the metalation.

Transformations of the Bromine Substituent

The bromine atom on the aromatic ring is a key site for synthetic modification, allowing for the introduction of a wide range of other functional groups.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl bromides into highly reactive organometallic intermediates. This transformation is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. In the case of this compound, the bromine atom can be exchanged for a lithium atom, generating a potent nucleophile.

The resulting aryllithium species is highly valuable as it can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. However, the presence of the acidic hydroxyl group in this compound complicates this reaction. The organolithium reagent is a strong base and will deprotonate the alcohol to form a lithium alkoxide before, or concurrently with, the halogen-metal exchange. This necessitates the use of at least two equivalents of the organolithium reagent.

Alternatively, the hydroxyl group can be protected prior to the halogen-metal exchange to avoid this side reaction and improve the efficiency of the desired transformation. The choice of protecting group is critical and must be stable to the strongly basic conditions of the exchange reaction.

Table 1: Representative Halogen-Metal Exchange Reactions on Substituted Aryl Bromides

Starting MaterialReagents and ConditionsProductYield (%)
1-Bromo-4-fluorobenzene (B142099)1. n-BuLi, THF, -78 °C; 2. Electrophile (E+)1-E-4-FluorobenzeneVariable
4-Bromo-1-fluoro-2-methoxybenzene1. t-BuLi, Et2O, -78 °C; 2. CO2; 3. H3O+4-Fluoro-3-methoxybenzoic acid85
1-Bromo-2-fluoro-4-iodobenzenen-BuLi, THF, -78 °C1-(2-Fluoro-4-iodophenyl)lithium(in situ)

This table presents examples of halogen-metal exchange reactions on compounds with structural similarities to this compound to illustrate the general transformation.

Reductive Debromination

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be useful when the bromine atom has served its purpose as a directing group or for introducing other functionalities and is no longer needed in the target molecule.

A common and efficient method for the reductive debromination of aryl bromides is catalytic hydrogenation. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H2) or a transfer hydrogenation reagent like ammonium (B1175870) formate, sodium hypophosphite, or cyclohexene.

The conditions for catalytic hydrogenation are generally mild and can often be performed at room temperature and atmospheric pressure. This method is known for its high functional group tolerance, meaning that other groups in the molecule, such as the fluorine atom and the primary alcohol of this compound, are typically unaffected.

Table 2: Examples of Catalytic Hydrogenation for Reductive Debromination

Starting MaterialCatalystHydrogen SourceSolventProduct
4-Bromo-2-fluoroaniline10% Pd/CH2 (1 atm)Ethanol2-Fluoroaniline
1-Bromo-3-fluorobenzene5% Pd/CHCOONH4MethanolFluorobenzene
4-Bromophenol10% Pd/CNaH2PO2Acetic AcidPhenol

This table provides examples of reductive debromination on related compounds, demonstrating the general utility of catalytic hydrogenation.

Advanced Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as enhanced detection in chromatography or protection during a synthetic sequence.

Chromatographic Derivatization for Enhanced Detection

Gas chromatography (GC) is a powerful analytical technique, but for compounds like this compound, which contain a polar hydroxyl group, direct analysis can lead to poor peak shape and tailing due to interactions with the stationary phase. Derivatization of the alcohol group can significantly improve its chromatographic behavior.

A common derivatization strategy for alcohols is silylation, which involves replacing the acidic proton of the hydroxyl group with a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This is typically achieved by reacting the alcohol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst like imidazole. The resulting silyl (B83357) ether is more volatile and less polar, leading to sharper, more symmetrical peaks in the chromatogram and improved sensitivity.

Another approach is acylation, where the alcohol is converted to an ester. This can be done using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. The introduction of fluorine atoms in the derivative can significantly enhance the response of an electron capture detector (ECD), allowing for trace-level analysis.

Table 3: Common Derivatization Reagents for Alcohols in GC Analysis

Derivatization ReagentDerivative FormedKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherIncreases volatility, improves peak shape.
tert-Butyldimethylsilyl chloride (TBDMSCl)tert-Butyldimethylsilyl (TBDMS) etherMore stable than TMS ethers.
Trifluoroacetic anhydride (TFAA)Trifluoroacetate esterEnhances ECD detection.
Pentafluorobenzoyl chloridePentafluorobenzoyl esterExcellent for trace analysis with ECD.

Formation of Protecting Group Derivatives

In multi-step organic synthesis, it is often necessary to temporarily "mask" or protect a reactive functional group to prevent it from interfering with a reaction occurring at another site in the molecule. For this compound, the primary alcohol may need to be protected during reactions that are sensitive to acidic protons or that involve nucleophilic attack.

A wide variety of protecting groups for alcohols are available, and the choice depends on the specific reaction conditions that the protecting group must withstand and the conditions required for its subsequent removal (deprotection).

Silyl ethers, such as those formed with TBDMSCl or triisopropylsilyl chloride (TIPSCl), are common protecting groups for alcohols. They are robust to many non-acidic reagents and can be selectively removed using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).

Other common protecting groups for alcohols include benzyl ethers (Bn), which are stable to a wide range of acidic and basic conditions and are typically removed by hydrogenolysis, and acetals like the tetrahydropyranyl (THP) ether, which is stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions.

Table 4: Common Protecting Groups for Alcohols

Protecting GroupReagent for ProtectionConditions for DeprotectionStability
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, ImidazoleTBAF, THF or mild acidStable to base, mild acid, many oxidizing and reducing agents.
Triisopropylsilyl (TIPS)TIPSCl, ImidazoleTBAF, THF or acidMore sterically hindered and stable than TBDMS.
Benzyl (Bn)Benzyl bromide, NaHH2, Pd/CStable to acid, base, many oxidizing and reducing agents.
Tetrahydropyranyl (THP)Dihydropyran, p-TsOHAqueous acidStable to base, nucleophiles, and organometallics.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 5 Bromo 2 Fluorophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 3-(5-bromo-2-fluorophenyl)propan-1-ol (B6152088), a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques offers a complete assignment of all proton and carbon signals and a detailed understanding of the compound's conformation and electronic environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will display a complex splitting pattern due to the influence of the bromo and fluoro substituents on the phenyl ring.

The proton of the hydroxyl group (-OH) is anticipated to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons of the propyl chain will present as a set of multiplets. The methylene (B1212753) group adjacent to the hydroxyl moiety (H-1') is expected to be a triplet. The central methylene group (H-2') would likely appear as a multiplet due to coupling with both adjacent methylene groups. The methylene group attached to the aromatic ring (H-3') is also expected to be a triplet.

The aromatic protons (H-3, H-4, and H-6) will show characteristic downfield shifts. Due to the ortho-fluoro and meta-bromo substitution, these protons will experience different shielding effects, leading to distinct chemical shifts. The coupling constants between these aromatic protons provide valuable information about their relative positions on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OH1.5 - 3.0br s
H-1'~3.65t
H-2'~1.85m
H-3'~2.75t
H-3~7.30dd
H-4~7.00t
H-6~7.45dd

Predicted values are based on analogous compounds and standard chemical shift tables. pdx.eduorganicchemistrydata.org

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the six aromatic carbons and the three carbons of the propanol (B110389) side chain.

The carbon bearing the hydroxyl group (C-1') will be found in the typical range for an alcohol, around 60-65 ppm. The other two aliphatic carbons (C-2' and C-3') will appear further upfield. The aromatic carbon atoms will have chemical shifts in the downfield region (110-160 ppm). The carbon atom directly bonded to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbon bonded to the bromine (C-5) will also have a characteristic chemical shift. The remaining aromatic carbons will be assigned based on their expected electronic environments and C-F and C-H coupling patterns. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1'~61.0
C-2'~30.0
C-3'~28.0
C-1~129.0
C-2~160.0 (d, ¹JCF)
C-3~115.0
C-4~131.0
C-5~118.0
C-6~128.0

Predicted values are based on analogous compounds and standard chemical shift tables. docbrown.infochemicalbook.com

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine signal is influenced by the electronic effects of the other substituents on the ring. The signal will likely appear as a doublet of doublets due to coupling with the ortho and meta protons. The magnitude of these coupling constants (JFH) can further confirm the substitution pattern on the aromatic ring.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A ¹H-¹H COSY spectrum would reveal the coupling network between protons. Cross-peaks would be expected between H-1' and H-2', and between H-2' and H-3', confirming the connectivity of the propanol chain. In the aromatic region, correlations between adjacent protons (e.g., H-3 and H-4, H-4 and H-6) would be observed, aiding in their definitive assignment.

An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the direct assignment of the protonated carbons (C-1', C-2', C-3', C-3, C-4, and C-6) by correlating their signals with the already assigned proton signals.

Vibrational Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are expected in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely appear around 1050 cm⁻¹.

The aromatic ring will give rise to several bands, including C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region, which are indicative of the substitution pattern. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-1300 cm⁻¹ and 500-700 cm⁻¹ regions, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H3200-3600Stretching (broad)
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2960Stretching
C=C (aromatic)1450-1600Stretching
C-O~1050Stretching
C-F1000-1300Stretching
C-Br500-700Stretching

Predicted values are based on analogous compounds and standard FT-IR correlation tables. chemicalbook.com

Raman Spectroscopic Investigations

Raman spectroscopy, a non-destructive vibrational spectroscopy technique, provides valuable insights into the molecular structure and bonding of this compound. The Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrational modes of its constituent functional groups.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the stretching vibrations of the carbon-hydrogen bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: The propyl chain will give rise to symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups, typically observed between 2850 and 3000 cm⁻¹.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is anticipated for the hydroxyl group's stretching vibration, with its broadness indicating the presence of intermolecular hydrogen bonding. researchgate.net

C-C Stretching: Vibrations associated with the carbon-carbon bonds of the aromatic ring are expected in the 1400-1600 cm⁻¹ range. The C-C stretching of the propyl chain will appear at lower frequencies.

C-O Stretching: The stretching vibration of the carbon-oxygen bond in the primary alcohol is typically found in the 1000-1200 cm⁻¹ region. researchgate.net

C-Br and C-F Stretching: The carbon-bromine and carbon-fluorine stretching vibrations are expected at lower wavenumbers, generally below 800 cm⁻¹, providing distinct signatures for the halogen substitutions on the aromatic ring.

The precise positions of these bands can be influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring.

Interactive Data Table: Expected Raman Shifts for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
O-H Stretch3200-3600 (broad)Alcohol
Aromatic C-H Stretch3000-3100Phenyl Ring
Aliphatic C-H Stretch2850-3000Propyl Chain
Aromatic C-C Stretch1400-1600Phenyl Ring
C-O Stretch1000-1200Primary Alcohol
C-Br Stretch500-700Bromophenyl
C-F Stretch600-800Fluorophenyl

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry is employed to determine the precise molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak in the mass spectrum, confirming the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([M]⁺) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would offer insights into the connectivity of the molecule.

Expected fragmentation pathways for this compound include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion.

Cleavage of the Propyl Chain: Fragmentation of the C-C bonds in the propyl chain can lead to various fragment ions. For instance, cleavage alpha to the oxygen atom is a common pathway for alcohols.

Loss of Halogens: Fragmentation involving the loss of bromine or fluorine radicals or ions can also be observed.

Aromatic Ring Fragmentation: At higher collision energies, fragmentation of the substituted phenyl ring may occur.

Interactive Data Table: Predicted Mass Spectrometric Fragments of this compound

Fragment IonProposed StructureNeutral Loss
[M-H₂O]⁺Ion resulting from water lossH₂O
[M-C₃H₇O]⁺Bromofluorophenyl cationC₃H₇O
[M-Br]⁺Fluorophenylpropanol cationBr
[CH₂OH]⁺Hydroxymethyl cationC₈H₇BrF

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and details of intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction data collected would allow for the determination of the unit cell parameters and the precise atomic coordinates within the crystal lattice. This would confirm the connectivity of the atoms and the conformation of the propanol chain relative to the substituted phenyl ring.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, several types of intermolecular interactions are expected to play a crucial role in its solid-state structure:

Hydrogen Bonding: The hydroxyl group is a key participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This is expected to be a dominant interaction, leading to the formation of chains or networks of molecules. youtube.com

Halogen Bonding: The bromine atom, being a soft electrophile, can participate in halogen bonding with nucleophilic atoms, such as the oxygen of a neighboring hydroxyl group.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net

The interplay of these various intermolecular forces will dictate the final three-dimensional arrangement of the molecules in the solid state.

Computational and Theoretical Investigations of 3 5 Bromo 2 Fluorophenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule such as 3-(5-bromo-2-fluorophenyl)propan-1-ol (B6152088), these computational methods provide insights that are complementary to experimental data, allowing for a detailed understanding of its behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like this compound. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to describe the distribution of electrons within it (electronic structure).

The accuracy of DFT calculations is contingent upon the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to construct the molecular orbitals.

For a molecule containing a bromine atom, it is crucial to select a basis set that can adequately describe the electron-rich and relativistic nature of heavier elements. A common choice would be a Pople-style basis set, such as 6-311++G(d,p) , which includes diffuse functions (++) to handle lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in describing bonding. For the bromine atom, an effective core potential (ECP) like LanL2DZ is often employed to replace the core electrons, simplifying the calculation while maintaining accuracy.

The choice of functional is also critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and versatile choice that often provides reliable geometric and electronic properties for organic molecules.

Table 1: Selected Functionals and Basis Sets for DFT Calculations

Component Selection Rationale
Functional B3LYP A hybrid functional known for its accuracy in predicting molecular geometries and energies for a wide range of organic systems.
Basis Set 6-311++G(d,p) A triple-zeta basis set with diffuse and polarization functions, providing a robust description of electron distribution.

| ECP for Bromine | LanL2DZ | An effective core potential that accounts for relativistic effects in the heavy bromine atom, improving computational efficiency. |

The geometry of this compound would be optimized using this level of theory to find the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational frequencies correspond to the fundamental modes of molecular motion, including bond stretching, bending, and torsional movements. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Alcohol (-OH) ~3450
C-H Stretch (Aromatic) C-H (Phenyl) ~3100 - 3000
C-H Stretch (Aliphatic) C-H (Propyl) ~2950 - 2850
C-O Stretch C-OH ~1050
C-F Stretch C-F (Aromatic) ~1250

Hartree-Fock (HF) Methods and Post-HF Calculations

Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. While computationally less intensive than more advanced methods, HF systematically neglects a portion of the electron correlation, which can affect the accuracy of the results.

Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2 ) and Coupled Cluster theory (e.g., CCSD(T) ), are built upon the HF solution to systematically include electron correlation. These methods offer higher accuracy but at a significantly greater computational expense. They are often used as benchmarks to validate the results obtained from more economical DFT methods. For a molecule of this size, MP2 would be a feasible post-HF method for refining energies and electronic properties.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. This analysis provides quantitative insights into charge distribution and donor-acceptor interactions within the molecule.

A key aspect of NBO analysis is the examination of the second-order perturbation energy, E(2), which quantifies the stabilization energy from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger electronic interactions.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) O σ*(C-H) ~ 2.5 Hyperconjugation (n → σ*)
π (C=C) π*(C=C) ~ 20.0 Intramolecular charge transfer (π → π*)
LP (2) F π*(C=C) ~ 1.8 Resonance effect (n → π*)
LP (2) Br π*(C=C) ~ 1.5 Resonance effect (n → π*)

LP = Lone Pair

This analysis would reveal the extent of electron delocalization from the oxygen, fluorine, and bromine lone pairs into the aromatic ring and the stabilizing hyperconjugative interactions involving the propyl chain.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO would likely be a π* orbital of the phenyl ring.

Table 4: Predicted Frontier Molecular Orbital Properties

Parameter Value (eV) Interpretation
HOMO Energy -6.5 Indicates the energy of the most available electrons for donation.
LUMO Energy -0.8 Indicates the energy of the lowest energy orbital for accepting electrons.

| HOMO-LUMO Gap (ΔE) | 5.7 | A relatively large gap suggesting good kinetic stability of the molecule. |

The visual representation of the HOMO and LUMO isosurfaces would further clarify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map for this compound would serve as a critical tool for understanding its reactive behavior. This computational technique illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Theoretically, the MEP surface would highlight the electronegative oxygen atom of the hydroxyl group and the fluorine atom as regions of high negative potential, indicated by red or yellow coloring on the map. These areas would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential (blue coloring), marking it as a site for potential nucleophilic interaction. The aromatic ring, influenced by the electron-withdrawing bromine and fluorine atoms, would present a more complex potential distribution, crucial for predicting its interaction in various chemical environments.

A hypothetical data table for such an analysis would include:

Molecular RegionPredicted Electrostatic Potential (kJ/mol)Implication for Reactivity
Oxygen (hydroxyl)NegativeSite for electrophilic attack, hydrogen bond acceptor
Hydrogen (hydroxyl)PositiveSite for nucleophilic attack, hydrogen bond donor
Fluorine AtomNegativeInfluences aromatic ring reactivity, potential interaction site
Bromine AtomSlightly Negative/NeutralContributes to the overall electronic landscape

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would provide profound insights into the dynamic nature of this compound, including its conformational flexibility and interactions with other molecules.

Conformational Analysis and Rotational Isomers

The propanol (B110389) side chain of the molecule allows for significant conformational freedom. MD simulations could identify the most stable rotational isomers (rotamers) by calculating the potential energy as a function of dihedral angles, particularly around the C-C bonds of the propyl chain and the C-O bond of the alcohol. This analysis would reveal the preferred spatial arrangement of the phenyl ring relative to the hydroxyl group, which is essential for understanding its binding affinity with biological targets.

A summary of potential findings could be presented as follows:

Rotational IsomerDihedral Angle(s) (°C)Relative Energy (kcal/mol)Population (%)
Anti-conformer~1800.00High
Gauche-conformer~60>0Moderate
Eclipsed-conformer~0HighLow/Transient

Intermolecular Interactions and Solvent Effects

MD simulations are ideal for studying how this compound interacts with its environment. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorophenyl ring can engage in hydrophobic and halogen bonding interactions. Simulations in different solvents (e.g., water, methanol (B129727), n-hexane) would demonstrate how the solvent environment influences the conformational preferences and the accessibility of reactive sites. For instance, in a polar solvent like water, the molecule would likely adopt conformations that maximize the exposure of the hydroxyl group to form hydrogen bonds.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry offers powerful methods to elucidate the pathways of chemical reactions involving this compound.

Transition State Characterization

For any proposed reaction, such as the oxidation of the primary alcohol to an aldehyde or its conversion into an ether or ester, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the transition state structure. This involves calculating the geometry of the highest energy point along the reaction coordinate and performing a frequency analysis to confirm it is a true saddle point (characterized by one imaginary frequency).

A data table for a hypothetical oxidation reaction might look like this:

ParameterReactantTransition StateProduct
C-O Bond Length (Å)1.431.351.21
O-H Bond Length (Å)0.971.25-
Relative Energy (kcal/mol)025.5-15.2
Imaginary Frequency (cm⁻¹)--1540-

Reaction Pathway Elucidation

By mapping the energy profile from reactants to products through the transition state, a complete reaction pathway can be elucidated. This intrinsic reaction coordinate (IRC) analysis confirms that the identified transition state correctly connects the reactants and products. Such studies are invaluable for understanding reaction kinetics and for optimizing reaction conditions by providing a theoretical basis for the observed outcomes.

Synthetic Utility and Applications of 3 5 Bromo 2 Fluorophenyl Propan 1 Ol As a Building Block in Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of bromo and fluoro substituents on the phenyl ring, combined with the primary alcohol functionality, allows for a range of chemical transformations. The alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, while the bromine atom provides a handle for cross-coupling reactions, and the fluorine atom can influence the compound's electronic properties and metabolic stability.

The 5-bromo-2-fluorophenyl moiety is a key structural component in a number of biologically active molecules, particularly in the development of inhibitors for enzymes implicated in disease. For instance, derivatives of this scaffold have been investigated as inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides associated with Alzheimer's disease. nih.govnih.gov While patents often describe the synthesis of ketone derivatives such as 1-(5-bromo-2-fluorophenyl)ethanone (B170812) sigmaaldrich.commedchemexpress.com, 3-(5-bromo-2-fluorophenyl)propan-1-ol (B6152088) represents a plausible precursor to such ketones through oxidation of the alcohol group.

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the bromine atom can be utilized for late-stage diversification of a drug candidate through reactions like the Suzuki or Buchwald-Hartwig couplings to introduce additional molecular complexity.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

PrecursorPotential ScaffoldTherapeutic Target
3-(5-bromo-2-fluorophenyl)propanal (B13560419)Aminothiazine derivativesBACE1 Inhibitors
3-(5-bromo-2-fluorophenyl)propanoic acidSubstituted amides and estersVarious
1-(5-bromo-2-fluorophenyl)propan-1-oneHeterocyclic derivativesKinase Inhibitors

The bromofluorophenyl structural motif is also found in a number of patented agrochemical compounds. googleapis.comgoogle.comgoogleapis.com These compounds often exhibit fungicidal or insecticidal properties. The specific combination of halogen substituents in this compound can be crucial for the biological activity and spectrum of these agrochemicals. The propanol (B110389) side chain offers a point of attachment for various other chemical moieties to fine-tune the efficacy and physical properties of the final product. For example, the alcohol can be esterified or etherified to produce a library of derivatives for screening.

Functionalized aromatic compounds are integral to the development of advanced materials with tailored properties. While direct applications of this compound in materials science are not extensively documented, its structure suggests potential use in the synthesis of functional polymers. mdpi.comnih.gov The hydroxyl group can serve as an initiator for ring-opening polymerization of cyclic monomers like lactones or caprolactams, leading to biodegradable polyesters with a bromofluorophenyl end-group. mdpi.comresearchgate.net This end-group could impart specific properties to the polymer, such as increased thermal stability, flame retardancy, or altered refractive index.

Fragment-Based Research Approaches Utilizing the 5-Bromo-2-fluorophenyl Moiety

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. sygnaturediscovery.comzobio.comnih.gov Halogenated fragments, particularly those containing bromine, are of significant interest in FBDD. The bromine atom can form specific halogen bonds with protein residues and its anomalous scattering signal can aid in the crystallographic determination of the fragment's binding mode. lifechemicals.com

The 5-bromo-2-fluorophenyl moiety present in this compound is an ideal candidate for inclusion in a fragment library. Its relatively small size and the presence of both a hydrogen bond donor (the hydroxyl group) and a halogen bond donor (the bromine atom) increase the likelihood of it interacting with a protein binding site. Once a hit is identified, the propanol side chain provides a vector for synthetic elaboration to grow the fragment into a more potent lead compound.

Development of Probes and Linkers for Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.govmdpi.comucl.ac.uknih.gov The 5-bromo-2-fluorophenyl group can be incorporated into chemical probes to enhance their properties. For instance, the fluorine atom can be replaced with a radioactive fluorine-18 (B77423) isotope for use in positron emission tomography (PET) imaging.

The propanol functionality of this compound makes it a suitable starting point for the synthesis of linker molecules. These linkers can be used to attach the bromofluorophenyl group to other molecules, such as fluorescent dyes or affinity tags, to create sophisticated chemical probes for studying protein-ligand interactions or for target identification and validation studies.

Comparative Studies with Related Bromofluorophenyl Alcohols and Analogs

The biological activity and physicochemical properties of a molecule can be significantly altered by the position and nature of its substituents. Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry and agrochemical research. medchemexpress.comzobio.comnih.govnih.gov

Systematic studies comparing this compound with its isomers (e.g., 3-(2-bromo-5-fluorophenyl)propan-1-ol) and other related analogs would provide valuable insights into the influence of substituent positioning on biological activity. For example, altering the position of the bromine and fluorine atoms would change the molecule's dipole moment and its ability to form specific interactions with a target protein. Similarly, modifying the length of the alkyl chain or introducing branching could affect the compound's lipophilicity and conformational flexibility. Such studies are essential for optimizing the properties of lead compounds derived from this versatile scaffold.

Table 2: Comparison of Related Bromofluorophenyl Alcohols

CompoundKey Structural FeaturePotential Impact on Properties
This compound5-Bromo, 2-Fluoro substitutionSpecific electronic and steric profile
3-(2-bromo-5-fluorophenyl)propan-1-olIsomeric substitution patternAltered dipole moment and binding interactions
2-(5-bromo-2-fluorophenyl)propan-1-olBranched alkyl chainIncreased steric hindrance, altered lipophilicity
4-(5-bromo-2-fluorophenyl)butan-1-olLonger alkyl chainIncreased flexibility and lipophilicity

Future Research Directions and Perspectives on 3 5 Bromo 2 Fluorophenyl Propan 1 Ol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While 3-(5-bromo-2-fluorophenyl)propan-1-ol (B6152088) can be prepared through classical methods, future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols. A primary route involves the reduction of its corresponding carboxylic acid, 3-(5-bromo-2-fluorophenyl)propanoic acid, which is commercially available. sigmaaldrich.combldpharm.com Traditional reducing agents like borane-dimethyl sulfide (B99878) complex are effective for such transformations. However, the exploration of greener alternatives is a key future direction.

Catalytic Hydrogenation: A significant advancement would be the development of catalytic hydrogenation processes. These methods would replace stoichiometric metal hydride reagents with catalytic amounts of metals like palladium, platinum, or ruthenium on supports such as carbon. This approach offers benefits like easier product purification, catalyst recycling, and reduced chemical waste, aligning with the principles of green chemistry.

One-Pot Syntheses: Future synthetic strategies could also target one-pot or tandem reactions starting from simpler precursors. nih.govrsc.orgnih.gov For instance, a multi-step sequence from 1-bromo-4-fluorobenzene (B142099) could be envisioned, potentially involving a Heck-type reaction with an allyl alcohol equivalent followed by reduction, all performed in a single vessel to maximize efficiency and minimize intermediate handling.

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis represents another promising frontier. semanticscholar.orgsemanticscholar.orgnih.gov Flow reactors can offer superior control over reaction parameters, enhanced safety for exothermic reactions, and potential for automated, continuous production. semanticscholar.org Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many organic transformations, including palladium-catalyzed coupling reactions. semanticscholar.org Applying these techniques to the synthesis of this compound could lead to highly optimized and scalable production methods.

Biocatalysis: The use of enzymes, or biocatalysis, offers a highly selective and environmentally benign route to chiral aromatic alcohols from corresponding ketones. nih.govnih.govmdpi.com Future research could explore the enzymatic reduction of a ketone precursor, 1-(5-bromo-2-fluorophenyl)propan-1-one, to yield enantiomerically pure (R)- or (S)-3-(5-bromo-2-fluorophenyl)propan-1-ol. This would be particularly valuable if stereochemistry is crucial for a specific application.

Synthetic Methodology Potential Precursor Key Advantages Relevant Research Analogy
Catalytic Hydrogenation3-(5-Bromo-2-fluorophenyl)propanoic acidReduced waste, catalyst recyclability, high atom economyReduction of various carboxylic acids
One-Pot Synthesis1-Bromo-4-fluorobenzene, Allyl alcoholIncreased efficiency, reduced handling stepsMulti-component reactions for complex molecules nih.govrsc.org
Flow Chemistry3-(5-Bromo-2-fluorophenyl)propanoic acidEnhanced safety, scalability, precise controlSynthesis of various fine chemicals and APIs semanticscholar.org
Microwave-Assisted Synthesis1-Bromo-4-fluorobenzeneRapid reaction times, improved yieldsMicrowave-promoted Suzuki and Heck reactions semanticscholar.org
Biocatalytic Reduction1-(5-Bromo-2-fluorophenyl)propan-1-oneHigh enantioselectivity, mild conditions, green processAsymmetric reduction of aromatic ketones to chiral alcohols nih.govnih.gov

Advanced Functionalization Strategies and Catalyst Development

The structure of this compound is ripe for diversification through advanced functionalization. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom and the aromatic C-H bonds offer additional sites for modification.

Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govnih.govnih.govresearchgate.netugr.es Future work will undoubtedly explore reactions like:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids or esters to form biaryl structures. This is a robust method for creating more complex aromatic systems. bldpharm.combeilstein-journals.orgmdpi.com

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines. researchgate.net

Development in this area will focus on creating more active and stable catalysts that can operate under milder conditions with lower catalyst loadings, particularly for challenging substrates. nih.govnih.gov

C-H Functionalization: Direct C-H bond functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. aimspress.com The fluorine atom in the ortho position can act as a directing group for metalation, facilitating selective functionalization of the adjacent C-H bond. aimspress.com Research into iridium, rhodium, or palladium catalysts could unlock pathways to introduce new substituents at specific positions on the aromatic ring, a task that would be challenging using classical methods.

Catalyst Development: A key aspect of advancing these functionalization strategies is the development of new catalysts. For palladium-catalyzed reactions, research into novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to catalysts with enhanced reactivity and selectivity for bromo-fluoro-substituted substrates. nih.gov For C-H activation, designing catalysts that can differentiate between the various C-H bonds on the ring based on their electronic and steric environments will be a significant challenge and a fruitful area of investigation.

Functionalization Strategy Target Bond/Atom Potential Product Type Key Catalyst/Reagent Type
Suzuki-Miyaura CouplingC-BrBiaryl derivativesPalladium catalyst, Arylboronic acid mdpi.com
Sonogashira CouplingC-BrAryl-alkyne derivativesPalladium/Copper catalyst, Terminal alkyne
Buchwald-Hartwig AminationC-BrArylamine derivativesPalladium catalyst, Amine researchgate.net
Directed C-H FunctionalizationC-H (ortho to Fluorine)Regioselectively substituted derivativesPalladium or Rhodium catalyst aimspress.com

Integration of Computational and Experimental Approaches for Design and Prediction

The interplay between computational chemistry and experimental work is a powerful paradigm for modern chemical research. For this compound and its derivatives, computational modeling can provide invaluable insights and guide experimental efforts.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of molecular properties. oup.com Future studies could focus on:

Reaction Mechanisms: Modeling the transition states and intermediates for proposed synthetic and functionalization reactions to understand catalyst behavior and predict product selectivity. oup.com

Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Electronic Structure: Analyzing the molecular orbitals (HOMO/LUMO) and electrostatic potential to understand the reactivity of the molecule, such as the influence of the fluorine and bromine atoms on the aromatic ring's electron density.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate chemical structure with physical, chemical, or biological activity. nih.govmdpi.comresearchgate.netmdpi.commdpi.com If derivatives of this compound are screened for a particular application (e.g., as bioactive compounds or materials components), QSAR studies could be developed to:

Identify key molecular descriptors (e.g., hydrophobicity, electronic parameters, steric factors) that govern activity.

Predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic targets and reducing the need for exhaustive screening.

Provide insights into the mechanism of action by highlighting which molecular features are most important for the observed effect.

This integrated approach allows for a more rational design of experiments, saving time and resources while deepening the fundamental understanding of the chemical system.

Potential for Derivatization in Analytical and Materials Science Contexts

The unique combination of functional groups in this compound makes it an attractive scaffold for creating novel molecules for analytical and materials science applications.

Materials Science:

Functional Polymers: The propanol (B110389) group can be converted into a polymerizable moiety (e.g., an acrylate (B77674) or vinyl ether), or the entire molecule can be used as a functional monomer. taylorfrancis.comsci-hub.boxdtic.milworktribe.comworldscientificnews.com Polymerization could lead to materials with tailored properties, such as high refractive index, thermal stability, or specific surface characteristics, imparted by the bromo-fluoro-phenyl group.

Liquid Crystals: Biphenyl and terphenyl structures are common cores for liquid crystals. nih.govmdpi.comnih.gov Suzuki coupling reactions starting from this compound could be used to build such multi-ring systems. The fluorine substituent and the flexible propanol chain could be used to fine-tune the mesomorphic properties (e.g., phase transition temperatures, viscosity) of the resulting materials. mdpi.com

Analytical Sciences:

Fluorescent Probes: Many fluorescent sensors are built on aromatic cores. semanticscholar.orgmdpi.com The bromo-fluorophenyl group could be elaborated into a fluorophore. The propanol side chain provides a convenient point for attaching receptor units designed to bind specific analytes (e.g., metal ions, anions, or biomolecules). The electronic properties of the fluorophore could be modulated through further reactions at the bromine position, potentially leading to sensors with high sensitivity and selectivity.

Chemical Sensors: The molecule could be incorporated into sensor arrays or attached to surfaces for the detection of various chemical species. The distinct spectroscopic signature and potential for specific interactions could be exploited in the design of new analytical devices.

The derivatization potential is vast, offering avenues to translate the fundamental chemistry of this compound into practical applications with tangible benefits.

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing 3-(5-Bromo-2-fluorophenyl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using 5-bromo-2-fluorobenzene derivatives. For example, starting with a halogenated aryl precursor, coupling with a propanol moiety under basic conditions (e.g., NaH or K₂CO₃) can yield the target compound. Purification via column chromatography or recrystallization is critical to isolate the product from intermediates like 3-(5-bromo-2-fluorophenyl)-3-oxopropanal .
  • Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-alkylation or ring-substitution byproducts.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C spectra for diagnostic signals, such as deshielding effects from the electron-withdrawing bromo and fluoro groups on the aromatic protons.
  • IR : Confirm the presence of the hydroxyl group (~3200–3600 cm1^{-1}).
  • Mass Spectrometry : Identify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the bromine isotope signature .

Q. How can researchers address solubility challenges during experimental workflows involving this compound?

  • Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as the hydroxyl and halogenated aryl groups may limit solubility in non-polar media. Sonication or gentle heating (≤50°C) can enhance solubility without degrading the compound .

Advanced Research Questions

Q. What role do the bromo and fluoro substituents play in directing regioselective reactions of this compound?

  • Methodology : The fluorine atom’s strong electronegativity activates the aromatic ring for electrophilic substitution at specific positions (e.g., para to fluorine), while the bromine atom can act as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
  • Data Contradiction Note : Conflicting reactivity may arise if steric hindrance from the propanol chain dominates over electronic effects.

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Use SHELX software (e.g., SHELXL) for structure refinement. Key parameters include torsion angles between the propanol chain and aryl ring, which influence packing efficiency and hydrogen-bonding networks. Compare experimental data with Cambridge Structural Database entries for analogous compounds .

Q. What strategies mitigate byproduct formation during derivatization of this compound into bioactive analogs?

  • Methodology :

  • Protection-Deprotection : Temporarily protect the hydroxyl group (e.g., silylation) before introducing functional groups (e.g., amines, esters).
  • Catalytic Optimization : Use palladium catalysts for selective C–Br bond activation in cross-coupling reactions. Monitor reaction progress via HPLC to identify side products early .

Q. How do computational models predict the pharmacokinetic properties of derivatives of this compound?

  • Methodology : Apply molecular dynamics (MD) simulations to assess lipophilicity (logP) and membrane permeability. Pair with in vitro assays (e.g., microsomal stability tests) to validate predictions. Note discrepancies between computed and experimental bioavailability, which may arise from unaccounted solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.